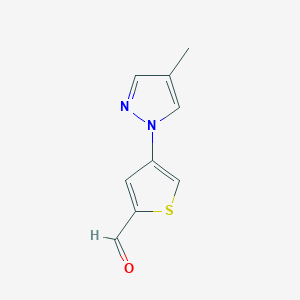

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17871108

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2OS |

|---|---|

| Molecular Weight | 192.24 g/mol |

| IUPAC Name | 4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C9H8N2OS/c1-7-3-10-11(4-7)8-2-9(5-12)13-6-8/h2-6H,1H3 |

| Standard InChI Key | BICGTYLLQQKUMX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1)C2=CSC(=C2)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a thiophene ring—a five-membered aromatic system containing one sulfur atom—with a pyrazole group, a diazole ring featuring two adjacent nitrogen atoms. The 4-methyl substituent on the pyrazole and the aldehyde group on the thiophene create distinct electronic and steric environments that influence reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 192.24 g/mol | |

| IUPAC Name | 4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde | |

| SMILES | CC1=NN(C=C1)C2=CSC(=C2)C=O |

The aldehyde group () at the 2-position of the thiophene ring is highly electrophilic, enabling nucleophilic additions and condensations, while the pyrazole’s nitrogen atoms participate in hydrogen bonding and coordination chemistry .

Comparative Analysis with Analogues

A structurally related analogue, 4-(3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde (PubChem CID: 104366885), differs only in the methyl group’s position on the pyrazole ring (3- vs. 4-substitution) . This subtle alteration impacts electronic distribution and steric hindrance, which may influence reactivity and biological activity. For instance, the 4-methyl derivative’s pyrazole nitrogen atoms are less sterically hindered, potentially enhancing interactions with biological targets.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(4-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves a condensation reaction between 4-methyl-1H-pyrazole and thiophene-2-carboxaldehyde under reflux conditions. A representative protocol includes:

-

Reactants:

-

4-methyl-1H-pyrazole (1.0 equiv)

-

Thiophene-2-carboxaldehyde (1.2 equiv)

-

-

Solvent: Ethanol or acetic acid

-

Conditions: Reflux at 80–90°C for 6–12 hours

-

Catalyst: Acidic or basic conditions (e.g., or )

-

Yield: 60–75% after purification by column chromatography.

Reaction Mechanism

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the pyrazole’s nitrogen attacks the electrophilic carbon of the thiophene-2-carboxaldehyde. Proton transfer and dehydration yield the final product. The methyl group’s position on the pyrazole influences reaction kinetics; the 4-methyl derivative exhibits faster kinetics compared to its 3-methyl analogue due to reduced steric hindrance .

Optimization Strategies

Key parameters affecting yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes rate |

| Reaction Time | 8–10 hours | Balances completion vs. degradation |

| Solvent Polarity | Ethanol > Acetic Acid | Enhances solubility |

| Catalyst Loading | 5–10 mol% | Accelerates SNAr |

Prolonged heating beyond 12 hours leads to aldehyde oxidation, reducing yield.

Chemical Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group undergoes characteristic reactions, including:

-

Condensation: Reacts with amines to form Schiff bases (), useful in ligand design .

-

Nucleophilic Addition: Grignard reagents or hydrides add to the carbonyl, producing alcohols or alkanes.

-

Oxidation: Forms carboxylic acids under strong oxidizing conditions (e.g., ).

Pyrazole Functionalization

The pyrazole ring participates in:

-

Electrophilic Substitution: Nitration or sulfonation at the 3- or 5-positions.

-

Coordination Chemistry: Nitrogen atoms bind metal ions (e.g., , ), relevant in catalyst design .

Multicomponent Reactions (MCRs)

The compound serves as a precursor in MCRs for synthesizing polyheterocyclic systems. For example, reaction with malononitrile and thiosemicarbazide yields pyrazolo-thiazole hybrids, which exhibit antimicrobial and anticancer activities.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

: 1690–1710 cm (strong, aldehyde stretch)

-

: 3200–3300 cm (pyrazole N-H bend).

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, CDCl):

-

δ 9.95 (s, 1H, CHO)

-

δ 8.20 (d, 1H, thiophene H-3)

-

δ 7.75 (s, 1H, pyrazole H-5)

-

δ 2.45 (s, 3H, CH).

-

-

NMR:

-

δ 192.1 (CHO)

-

δ 150.2 (pyrazole C-4)

-

δ 140.5 (thiophene C-2).

-

Mass Spectrometry

-

ESI-MS: 193.1 [M+H], confirming molecular weight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume